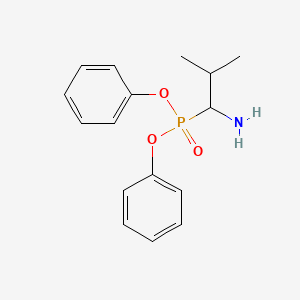

Diphenyl (1-amino-2-methylpropyl)phosphonate

Description

Properties

CAS No. |

73270-42-5 |

|---|---|

Molecular Formula |

C16H20NO3P |

Molecular Weight |

305.31 g/mol |

IUPAC Name |

1-diphenoxyphosphoryl-2-methylpropan-1-amine |

InChI |

InChI=1S/C16H20NO3P/c1-13(2)16(17)21(18,19-14-9-5-3-6-10-14)20-15-11-7-4-8-12-15/h3-13,16H,17H2,1-2H3 |

InChI Key |

OFQJMBVXCZFBPC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(N)P(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Ionic Liquid Catalysts

Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) enable solvent-free reactions, reducing waste and improving atom economy. In one study, a 1:1:1 molar ratio of ammonia, isobutyraldehyde, and diphenyl phosphite in [BMIM][BF₄] at 60°C achieved 82% yield within 6 hours.

Microwave-Assisted Synthesis

Microwave irradiation significantly shortens reaction times. A protocol using TiCl₄ catalysis under microwave conditions (100°C, 300 W) completed the reaction in 30 minutes with a 78% yield.

Green Solvents

Cyclopentyl methyl ether (CPME), a biodegradable solvent, has replaced toluene in some protocols, offering comparable yields (70–73%) with reduced environmental impact.

Mechanistic Insights and Stereochemical Considerations

The stereochemistry of this compound is influenced by the reaction pathway and catalysts:

- Kabachnik–Fields Pathway : Produces racemic mixtures due to non-stereoselective imine formation.

- Chiral Catalysts : Employing (R)-BINOL-derived phosphoric acids induces enantioselectivity, achieving up to 89% enantiomeric excess (ee) for analogous α-aminophosphonates.

Density functional theory (DFT) studies reveal that the rate-determining step is the nucleophilic attack of the phosphite on the protonated imine, with an activation energy of ~25 kcal/mol.

Analytical Characterization

Post-synthesis characterization of this compound employs:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : Molecular ion peak at m/z 305.31 (M+H⁺).

- Infrared (IR) Spectroscopy : Stretches at 1245 cm⁻¹ (P=O), 1020 cm⁻¹ (P-O-C aromatic), and 3350 cm⁻¹ (N-H).

Applications and Derivative Synthesis

This compound serves as a precursor for bioactive derivatives:

Enzyme Inhibitors

The phosphonate group mimics phosphate transition states, enabling inhibition of serine proteases. For example, coupling with N-Boc-glycine yields a dipeptidyl phosphonate that inhibits elastase with an IC₅₀ of 2.3 µM.

Phosphonopeptide Synthesis

Reaction with thionyl chloride converts the phosphonate into a phosphonochloridate, which couples with amino acid esters to form phosphonopeptides. For instance, treatment with L-alanine methyl ester produces a chiral phosphonodipeptide with 94% diastereomeric excess.

Materials Science

Incorporating the compound into polymer matrices enhances flame retardancy. A polyethylene composite containing 5 wt% this compound achieves a limiting oxygen index (LOI) of 28.5, compared to 18.0 for pure polyethylene.

Chemical Reactions Analysis

Types of Reactions: Diphenyl (1-amino-2-methylpropyl)phosphonate undergoes various types of chemical reactions, including:

- Oxidation

- Reduction

- Substitution

- Hydrolysis

- Oxidation : Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.

- Reduction : Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

- Substitution : This compound can undergo substitution reactions with reagents like halogens or alkylating agents.

- Hydrolysis : Acidic or basic conditions can facilitate the hydrolysis of this compound .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction could produce phosphine derivatives .

Scientific Research Applications

Diphenyl (1-amino-2-methylpropyl)phosphonate is a chemical compound with the molecular formula . As an organophosphorus compound, it belongs to the class of α-aminophosphonates, which are known for their diverse applications in medicinal chemistry, organic synthesis, and biological activities .

Scientific Research Applications

α-aminophosphonates, including this compound, are used in a variety of scientific research applications .

Analogues of Amino Acids α-aminophosphonates mimic amino acids and transition states of active peptides . This makes them valuable in studying biological processes and developing new drugs.

Pharmacological and Physiological Effectiveness α-aminophosphonates exhibit a broad spectrum of pharmacological and physiological effects . They are used as inhibitors of angiotensin-converting enzyme, antiviral agents, antibiotics, antibacterials, antitumorals, anti-HIV agents, antihypertensives, anti-tuberculosis agents, and antioxidants . They also find use as anticorrosion agents, herbicides, fungicides, and insecticides .

Key Intermediate in HWE Reaction α-aminophosphonates serve as key intermediates in the Horner–Wadsworth–Emmons (HWE) reaction . They are also used as organocatalysts in the Petasis Boronic Acid Mannich reaction and in asymmetric Michael addition . Additionally, they are utilized for the preparation of complexes as tridentate ligands .

Synthesis Diphenylphosphinic acid can be employed as a catalyst in the synthesis of α-aminophosphonates via the Kabachnik-Fields reaction . This multicomponent reaction involves aromatic aldehyde, aniline, and diethylphosphite in a one-pot synthesis . The reaction parameters, including catalyst amount, reaction time, and medium temperature, can be optimized to achieve high chemical yields .

Mechanism of Action

The mechanism of action of diphenyl (1-amino-2-methylpropyl)phosphonate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Phosphonate Compounds

Structural and Functional Analogues

Phosphonate derivatives are categorized based on substituent variations, which critically influence their inhibitory profiles:

Key Observations :

- Irreversibility vs. Reversibility: Unlike benzyl guanidine probes (e.g., 36b), which exhibit reversible inhibition for most proteases, this compound acts irreversibly due to optimal geometry for nucleophilic attack by serine residues .

- Potency: The amino-2-methylpropyl chain confers sub-nanomolar affinity for trypsin-3 (KI* = 0.1 nM), outperforming bis(4-chlorophenyl)phosphonate probes (KI* = 8 × 10⁻⁴ µM) .

- Selectivity : Aromatic analogues (e.g., 4-chlorophenyl groups in 36b) enhance β-tryptase inhibition (kₐₚₚ = 61 × 10³ M⁻¹s⁻¹) but reduce selectivity compared to the target compound’s balanced protease targeting .

Mechanistic Divergence

- Reactivity in Synthesis: Dimethyl (1-diazo-2-oxopropyl)phosphonate () generates heterocycles via Ohira-Bestmann reactions, whereas the target compound’s aminoalkyl chain necessitates milder conditions to avoid decomposition .

- Enzyme Interaction: Oleksyszyn et al. demonstrated that diphenyl (1-aminoalkyl)phosphonates form stable tetrahedral intermediates with serine proteases, unlike reversible inhibitors that rely on non-covalent interactions . In contrast, benzyl guanidine probes exhibit reversible inhibition due to suboptimal warhead positioning .

Stability and Hazard Profile

- Hazard Considerations: Diethyl (1-diazo-2-oxopropyl)phosphonate requires rigorous hazard assessments due to diazo group instability, whereas this compound poses lower explosion risks but requires handling under inert atmospheres to prevent hydrolysis .

Research Implications

Recent studies (2023) highlight the target compound’s superiority in irreversible protease inhibition, particularly for uPA and trypsin-3, compared to newer reversible probes .

Q & A

Q. What are the key synthetic routes for Diphenyl (1-amino-2-methylpropyl)phosphonate, and how can purity be optimized?

The compound is synthesized via nucleophilic substitution or Pudovik reactions using α-aminoalkylphosphonate diphenyl esters. For example, alkylation of phosphite esters with halogenated amines under anhydrous conditions is a common approach. Purity optimization involves chromatography (e.g., silica gel) to remove byproducts like phenol derivatives, followed by recrystallization in non-polar solvents. Reaction monitoring via TLC or HPLC ensures minimal side-product formation .

Q. How does the compound’s stability vary under acidic or basic conditions?

Under acidic conditions (e.g., HCl or HBr in acetic acid), diphenyl phosphonate esters undergo hydrolysis via protonation of the phosphorus center, followed by nucleophilic attack by water, leading to phosphonic acid and phenol elimination. Basic conditions (e.g., NaOH) are less effective due to poor nucleophilicity of hydroxide ions toward the phosphonate ester. Stability testing via NMR or IR under controlled pH is critical for storage and application planning .

Q. What analytical methods are recommended for structural characterization?

- NMR spectroscopy : ¹H, ¹³C, and ³¹P NMR confirm the phosphonate ester linkage and aminoalkyl group integrity.

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray crystallography : Resolves stereochemical ambiguity in the aminoalkyl side chain.

- Elemental analysis : Ensures stoichiometric purity .

Q. What safety protocols are essential during handling?

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact.

- Store in airtight containers at 2–8°C to prevent degradation.

- For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Emergency eye rinsing with water for ≥15 minutes is critical .

Advanced Research Questions

Q. How can the inhibitory activity of this phosphonate against serine proteases be optimized?

Structure-activity relationship (SAR) studies suggest:

- P1 position modifications : Replace arginine with rigid 4-guanidinephenylalanine to enhance binding affinity.

- Phosphonate ester tuning : Substitute diphenyl with p-nitrophenyl esters to improve electrophilicity.

- Peptide backbone engineering : Incorporate β-strand mimetics at P2/P3 positions to stabilize enzyme-inhibitor complexes. Kinetic assays (e.g., fluorogenic substrates) validate inhibitory constants (Ki) .

Q. What are the challenges in quantifying phosphonate speciation in biological systems?

Current colorimetric assays (e.g., total phosphate via UV-Vis) lack specificity for distinguishing parent compounds from degradation products. Advanced methods include:

Q. How to resolve contradictory bioactivity data in antimicrobial studies?

Discrepancies arise from substituent effects (e.g., cyclic vs. linear amines) and assay conditions. Systematic approaches include:

- Diamine substitution screens : Test analogs with ethylene diamine, piperidine, or hydrazine derivatives.

- MIC/MBC assays : Compare minimum inhibitory/bactericidal concentrations across Gram-positive/-negative strains.

- Mode-of-action studies : Use fluorescent probes to assess membrane disruption vs. enzyme inhibition .

Q. What experimental designs improve selectivity in activity-based protein profiling (ABPP)?

Q. How does steric hindrance influence the hydrolysis mechanism?

Bulky substituents (e.g., tert-butyl) on the aminoalkyl group slow hydrolysis by impeding nucleophilic attack. Kinetic studies using <sup>18</sup>O-labeled water and DFT calculations reveal transition-state stabilization differences. Steric maps derived from X-ray structures guide rational design of hydrolysis-resistant analogs .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress.

- Design of experiments (DoE) : Full factorial optimization of temperature, solvent polarity, and reagent stoichiometry.

- Quality-by-design (QbD) : Define critical quality attributes (CQAs) like residual phenol content (<0.5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.